

H-DL-Abu-OH-d6 supplier and certificate of analysis

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Compound of Interest

Compound Name: *H-DL-Abu-OH-d6*

Cat. No.: *B1383057*

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H-DL-Abu-OH-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **H-DL-Abu-OH-d6**, a deuterated stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. This document outlines its primary supplier, certificate of analysis, and detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry.

Supplier and Certificate of Analysis

H-DL-Abu-OH-d6 is available from various chemical suppliers. A prominent supplier is MedChemExpress, which provides comprehensive documentation, including a Certificate of Analysis (COA) and a Safety Data Sheet (SDS).

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **H-DL-Abu-OH-d6**.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₄ H ₃ D ₆ NO ₂
Molecular Weight	109.16 g/mol
Appearance	Solid
Color	White to off-white
Purity	99.94%
CAS Number	350820-17-6

Data sourced from MedChemExpress product information.

Table 2: Storage and Handling

Condition	Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In solvent	-80°C	6 months
-20°C	1 month	

Data sourced from MedChemExpress product information.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

H-DL-Abu-OH-d6 serves as an ideal internal standard for the accurate quantification of the non-deuterated analogue, 2-aminobutyric acid (Abu), in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]} The stable isotope dilution method is a gold standard in quantitative bioanalysis, correcting for variations in sample preparation and instrument response.^{[3][4][5][6]}

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of **H-DL-Abu-OH-d6** to be spiked into samples.

Materials:

- **H-DL-Abu-OH-d6** powder
- LC-MS grade water
- LC-MS grade methanol or other suitable solvent
- Calibrated analytical balance
- Volumetric flasks
- Pipettes

Procedure:

- Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh a precise amount of **H-DL-Abu-OH-d6** (e.g., 1 mg).
 - Dissolve the powder in a known volume of LC-MS grade water (e.g., 1 mL) in a volumetric flask to achieve the desired concentration.
 - Sonicate briefly to ensure complete dissolution.
- Working Internal Standard Solution (e.g., 10 µg/mL):
 - Perform a serial dilution of the stock solution with the appropriate solvent (e.g., a mixture of water and methanol) to reach the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

Sample Preparation for Amino Acid Analysis from Biological Matrices

Objective: To extract amino acids from a biological sample (e.g., plasma, cell culture) and spike with the internal standard.^[7]^[8]^[9]

Materials:

- Biological sample (e.g., plasma, cell lysate)
- **H-DL-Abu-OH-d6** working internal standard solution
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
- Centrifuge
- Pipettes and microcentrifuge tubes

Procedure:

- Sample Collection: Thaw frozen biological samples on ice.
- Spiking with Internal Standard:
 - To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the **H-DL-Abu-OH-d6** working internal standard solution. The amount added should be consistent across all samples and calibration standards.
- Protein Precipitation:
 - Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma).
 - Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.
- Centrifugation:
 - Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection:

- Carefully collect the supernatant containing the extracted amino acids and the internal standard.
- Drying and Reconstitution (Optional):
 - The supernatant can be dried down under a stream of nitrogen or using a centrifugal evaporator.
 - The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase composition). This step can help to concentrate the sample.

LC-MS/MS Analysis

Objective: To separate and detect the analyte (H-DL-Abu-OH) and the internal standard (**H-DL-Abu-OH-d6**) using LC-MS/MS.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Conditions (for polar analytes like amino acids):

- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.
- Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
- Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
- Gradient: A gradient from high organic to high aqueous mobile phase.
- Flow Rate: Dependent on the column dimensions.
- Injection Volume: Typically 1-10 μL .

Typical MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both the analyte and the internal standard.
 - Analyte (H-DL-Abu-OH): The precursor ion will be the protonated molecule $[M+H]^+$. The product ion will be a characteristic fragment.
 - Internal Standard (**H-DL-Abu-OH-d6**): The precursor ion will be the deuterated protonated molecule $[M+H]^+$. The product ion will be the same characteristic fragment as the analyte.

Data Analysis and Quantification

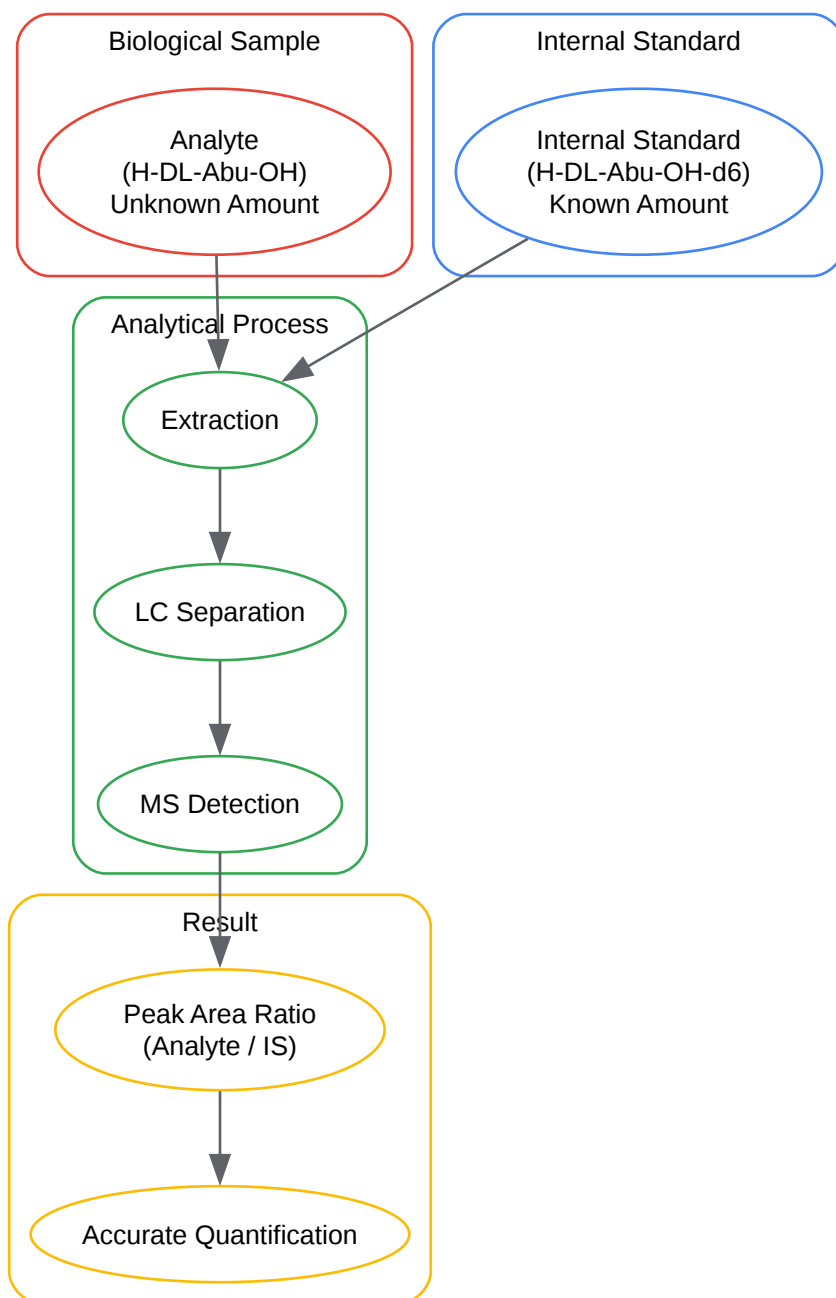
Objective: To calculate the concentration of the analyte in the original sample.

Procedure:

- Peak Integration: Integrate the peak areas of the analyte and the internal standard from the chromatograms.
- Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
- Calibration Curve: Generate a calibration curve by plotting the response ratio versus the known concentration of the calibration standards.
- Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying principle of the stable isotope dilution method.



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